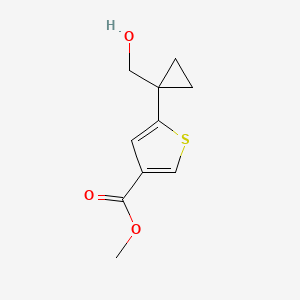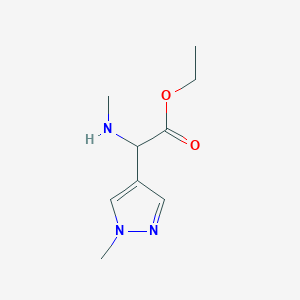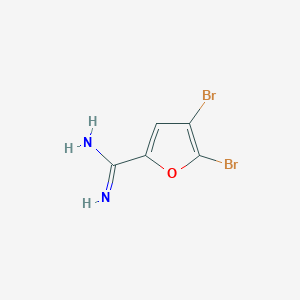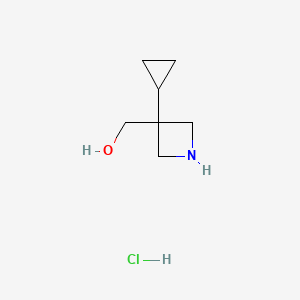![molecular formula C9H13NO B15319754 rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans: is a chemical compound with a unique structure that includes a cyclopropyl ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans typically involves the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the furan ring and the amine group. Specific details on the reaction conditions and reagents used can vary, but common methods include the use of cyclopropanation reagents such as diazo compounds and catalysts like rhodium or copper complexes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form cyclopropylmethanamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Furanone derivatives.
Reduction: Cyclopropylmethanamine derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans involves its interaction with specific molecular targets. The cyclopropyl and furan rings can interact with enzymes or receptors, potentially leading to biological effects. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
- rac-[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
- rac-[(1R,2R)-2-(1-methyl-1H-indol-6-yl)cyclopropyl]methanamine
Comparison: rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans is unique due to the presence of the 5-methylfuran ring, which can impart different chemical and biological properties compared to similar compounds with other substituents
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NO/c1-6-2-3-9(11-6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
UPBAOFIWOKNUNW-JGVFFNPUSA-N |
SMILES isomérico |
CC1=CC=C(O1)[C@@H]2C[C@H]2CN |
SMILES canónico |
CC1=CC=C(O1)C2CC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)






